molecular formula C9H6BrNO2 B1415449 6-Bromo-2-cyano-3-methylbenzoic acid CAS No. 1805189-06-3

6-Bromo-2-cyano-3-methylbenzoic acid

Cat. No.: B1415449
CAS No.: 1805189-06-3
M. Wt: 240.05 g/mol
InChI Key: GAHXOMGMZCXPQD-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-methylbenzoic acid (CAS 1805189-06-3) is a substituted benzoic acid derivative of high value in synthetic organic chemistry and early-stage research and development. Its molecular formula is C 9 H 6 BrNO 2 . The compound features a bromine atom, a cyano group, and a carboxylic acid functional group on a methyl-substituted aromatic ring, making it a versatile and multifunctional intermediate for constructing more complex molecules . This compound is primarily used as a key precursor in chemical synthesis. The bromine substituent serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Simultaneously, the electron-withdrawing cyano group can influence regioselectivity in further electrophilic substitutions and can itself be transformed into other functional groups, such as amines, via reduction . The carboxylic acid group allows for further diversification through amidation or esterification reactions; for instance, it is a direct precursor to esters like Ethyl 6-bromo-2-cyano-3-methylbenzoate (CAS 1805414-60-1) . These properties make it a valuable scaffold in medicinal chemistry for creating candidate molecules and in agrochemical research for developing new active ingredients . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

6-bromo-2-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-3-7(10)8(9(12)13)6(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHXOMGMZCXPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a) Radical Bromination with N-Bromosuccinimide (NBS)

  • Reagents : NBS, azobisisobutyronitrile (AIBN), chlorobenzene.
  • Conditions : Reflux at 80–100°C for 8–12 hours under nitrogen.
  • Mechanism : Free-radical bromination selectively targets the methyl group’s para position due to steric and electronic effects.
  • Yield : 75–85% (crude).

b) Electrophilic Bromination with Br₂

  • Reagents : Liquid bromine, FeBr₃ catalyst, acetonitrile.
  • Conditions : 70–90°C for 4–6 hours.
  • Outcome : Produces 6-bromo-3-methylbenzoic acid, which is esterified to protect the carboxylic acid group during subsequent reactions.

Cyanation at Position 2

The cyano group is introduced via nucleophilic substitution or metal-mediated coupling:

a) Sandmeyer-Type Reaction

  • Reagents : CuCN, KI, NaNO₂, H₂SO₄.
  • Procedure :
    • Diazotize 2-amino-6-bromo-3-methylbenzoic acid with NaNO₂/H₂SO₄ at 5°C.
    • Substitute the amino group with CN using CuCN in DMF at 60°C.
  • Yield : 70–78% after purification.

b) Palladium-Catalyzed Cyanation

  • Reagents : Zn(CN)₂, Pd(PPh₃)₄, DMF.
  • Conditions : 100–120°C for 12–18 hours.
  • Advantage : Higher regioselectivity and reduced side products.

Esterification and Hydrolysis

To avoid side reactions involving the carboxylic acid group:

a) Ester Protection

b) Hydrolysis to Carboxylic Acid

  • Reagents : 6M HCl or NaOH.
  • Conditions : Reflux for 2–4 hours.
  • Purity : >95% after recrystallization (ethyl acetate/hexane).

Industrial-Scale Synthesis

Large-scale production optimizes cost and efficiency:

Step Conditions Equipment Yield
Bromination Continuous flow reactor, 90°C Automated reactor 82%
Cyanation Pd/C catalyst, fixed-bed reactor Flow chemistry system 88%
Purification Crystallization (toluene) Centrifugal filter 95%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Radical Bromination High selectivity Requires toxic AIBN 85%
Electrophilic Br₂ Cost-effective Over-bromination risk 78%
Sandmeyer Cyanation Scalable Multi-step workflow 70%
Pd-Catalyzed CN Mild conditions Expensive catalysts 88%

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyanation rates by stabilizing transition states.
  • Temperature Control : Bromination above 100°C leads to debromination side reactions.
  • Catalyst Recycling : Pd catalysts can be reused up to 5 times without significant activity loss in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyano-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 6-amino-2-cyano-3-methylbenzoic acid.

    Oxidation: Formation of 6-bromo-2-cyano-3-carboxybenzoic acid.

Scientific Research Applications

6-Bromo-2-cyano-3-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyano-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in various biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-bromo-2-cyano-3-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural Isomers and Analogues

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound Br (6), CN (2), CH₃ (3) C₉H₆BrNO₂ 240.06 1805189-06-3 Intermediate in drug synthesis
5-Bromo-3-cyano-2-methylbenzoic acid Br (5), CN (3), CH₃ (2) C₉H₆BrNO₂ 240.06 1807209-21-7 Limited data on applications
5-Bromo-4-cyano-2-methylbenzoic acid Br (5), CN (4), CH₃ (2) C₉H₆BrNO₂ 240.06 1807209-30-8 No reported biological activity
4-Bromo-2-chloro-6-methylbenzoic acid Br (4), Cl (2), CH₃ (6) C₈H₆BrClO₂ 249.49 Not specified Research applications (e.g., ligand design)
4-Bromo-3-methylbenzoic acid Br (4), CH₃ (3) C₈H₇BrO₂ 215.05 7697-28-1 Industrial synthesis; non-hazardous
2-Bromo-3-cyanobenzoic acid Br (2), CN (3) C₈H₄BrNO₂ 226.03 Not specified Chemotherapeutic precursor

Key Differences in Properties and Reactivity

  • Acidity: The presence of electron-withdrawing groups (Br, CN) in this compound enhances its acidity compared to analogues like 4-bromo-3-methylbenzoic acid, where only bromine contributes to electron withdrawal .
  • Synthetic Utility: Unlike 4-bromo-2-chloro-6-methylbenzoic acid (used in ligand design) , the target compound’s cyano group enables participation in click chemistry or nitrile-to-amide transformations.

Limitations and Knowledge Gaps

  • Limited data exist on the biological activity of positional isomers like 5-bromo-4-cyano-2-methylbenzoic acid .
  • The safety profile of this compound in large-scale industrial applications remains understudied.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2-cyano-3-methylbenzoic acid in laboratory settings?

  • Methodology :

  • Flow Chemistry : Adapt protocols from analogous brominated benzoic acid syntheses. For example, x-Bromo-2-formylbenzoic acids are synthesized via flow chemistry using isobenzofuran-1(3H)-ones as precursors, avoiding toxic solvents like CCl₄. Optimize reaction parameters (e.g., temperature, residence time) to accommodate the methyl and cyano substituents .
  • Alternative Pathways : Consider bromination of pre-functionalized intermediates. For instance, 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4) is a structurally related compound that can guide regioselective bromination strategies .
    • Key Considerations :
  • Monitor steric hindrance from the methyl group during cyanation.
  • Use TLC or HPLC to track intermediate formation.

Q. How can researchers purify and characterize this compound effectively?

  • Purification :

  • Employ recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences caused by the cyano group.
  • Perform column chromatography with silica gel and ethyl acetate/hexane gradients for small-scale purification.
    • Characterization :
  • X-ray Crystallography : Grow single crystals via slow evaporation and use SHELXL for structure refinement. Note potential challenges in resolving the cyano group due to electron density ambiguities .
  • Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT) to confirm functional groups .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

  • Analytical Workflow :

Verify Instrument Calibration : Ensure NMR spectrometers are calibrated using standards like TMS.

Check for Impurities : Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference from bromine.

Cross-Validate with Literature : Compare data with structurally similar compounds (e.g., 4-Bromo-2-hydroxybenzaldehyde, CAS 30186-18-6) to identify substituent-specific shifts .

  • Example Contradiction : Discrepancies in carbonyl IR stretches may arise from polymorphism. Use variable-temperature IR to assess conformational flexibility .

Q. What strategies are effective for elucidating the reaction mechanisms involving this compound in multi-step syntheses?

  • Mechanistic Probes :

  • Isotopic Labeling : Introduce ¹³C at the cyano group to track its fate during reactions (e.g., hydrolysis to carboxylic acids).
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediates in reactions like Suzuki-Miyaura couplings, where the bromo substituent acts as a leaving group.
    • Computational Modeling :
  • Employ DFT calculations (e.g., Gaussian) to map energy barriers for bromine displacement reactions. Compare with experimental kinetics to validate mechanisms .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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